Lometrexol hydrate, also known as DDATHF hydrate or LY264618, is a folate analog that functions primarily as an antipurine antifolate. It inhibits glycinamide ribonucleotide formyltransferase activity, which is crucial for purine synthesis. By disrupting this pathway, Lometrexol leads to abnormal cell proliferation and apoptosis in cancer cells without inducing DNA breaks .
The synthesis of Lometrexol hydrate involves several steps that can vary based on the desired purity and yield. Common methods include:
Lometrexol hydrate has a complex molecular structure characterized by the following features:
The stereochemistry plays a crucial role in its biological activity, with the 6R diastereomer being the most therapeutically effective .
Lometrexol undergoes various chemical reactions essential for its activity:
The mechanism through which Lometrexol exerts its effects involves:
Lometrexol hydrate exhibits several notable physical and chemical properties:
Lometrexol hydrate has several scientific applications:
Lometrexol (chemical name: N-{4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}-L-glutamic acid hydrate) emerged from systematic structure-activity relationship (SAR) studies in the 1980s aimed at overcoming limitations of classical antifolates. Researchers sought agents targeting folate-dependent enzymes beyond dihydrofolate reductase (DHFR). The compound originated from modifications of early antifolates, where replacement of the pteridine ring with a 5-deazafolic acid scaffold enhanced specificity for purine-synthesizing enzymes [1] [5]. Initial preclinical studies revealed severe cumulative toxicity (myelosuppression, mucositis) due to prolonged tissue retention, halting clinical development [7]. A critical breakthrough came when murine models demonstrated that low-dose folic acid supplementation (initiated 7 days pre-dose) rescued host toxicity without compromising antitumor efficacy. This led to redesigned Phase I trials establishing a clinically viable administration protocol [7]. Subsequent studies confirmed unaltered pharmacokinetics of lometrexol hydrate with folate co-administration, supporting mechanistic synergy rather than clearance enhancement [7].
Table 1: Key Milestones in Lometrexol Hydrate Development
Year | Development Phase | Significant Finding | |
---|---|---|---|
1980s | Preclinical SAR | 5-Deazafolic acid scaffold designed for GARFT inhibition | |
Early 1990s | Phase I (unsupplemented) | Dose-limiting cumulative toxicity observed | |
1996 | Phase I (folate-supplemented) | Toxicity mitigation with oral folic acid; MTD established | |
2025 | Mechanistic Research | Validation in β-catenin-driven hepatoblastoma models | [3] |
Lometrexol hydrate belongs to the nonclassical type A antifolates, characterized by:
Table 2: Classification of Lometrexol Hydrate Among Antifolates
Parameter | Classical Antifolates | Nonclassical Type A | Lometrexol Hydrate | |
---|---|---|---|---|
Exemplar | Methotrexate | Trimetrexate | Lometrexol | |
Primary Target | DHFR | DHFR | GARFT | |
Transport | RFC/MFR-dependent | Passive diffusion | Passive diffusion | |
Polyglutamation | Yes (activates drug) | No | No | |
Chemical Backbone | Pteridine | Quinazoline | Pyrrolo[2,3-d]pyrimidine | [1] [8] |
Biochemically, lometrexol hydrate exhibits high-affinity binding to GARFT (Ki ≈ 1–10 nM), with specificity exceeding that for DHFR or thymidylate synthase (TS) by >1000-fold [9]. Its molecular formula is C₂₁H₂₅N₅O₆·xH₂O (MW: 443.45 g/mol + hydration water), and it appears as a white-to-light-yellow powder soluble in DMSO (≥5 mg/mL) [2] [6].
Mechanism of GARFT Inhibition
Lometrexol hydrate competitively inhibits glycinamide ribonucleotide formyltransferase (GARFT), the first committed enzyme in de novo purine biosynthesis. GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR). By mimicking the folate cofactor, lometrexol binds the 10-formyl-THF pocket of GARFT, halting purine ring assembly [3] [9].
Cellular and Metabolic Consequences
Table 3: Biochemical Effects of GARFT Inhibition in Cancer Cells
Effect | Time Post-Exposure | Magnitude | Functional Outcome | |
---|---|---|---|---|
ATP depletion | 6 hours | >70% reduction | Energy crisis; mTOR inhibition | |
GTP depletion | 6 hours | >80% reduction | Ras/MAPK signaling impairment | |
dATP/dGTP reduction | 12–24 hours | >60% reduction | Impaired DNA replication/repair | |
S-phase accumulation | 8 hours | 3-fold increase | Cell cycle arrest | [3] [9] |
Therapeutic Implications
Recent studies validate lometrexol’s efficacy in β-catenin-driven malignancies:
Table 4: Preclinical Efficacy of Lometrexol Hydrate in Select Models
Cancer Type | Model System | Key Biomarker | Response | |
---|---|---|---|---|
Hepatoblastoma | Patient-derived xenografts | β-catenin mutation; PPAT↑ | Tumor regression (85%) | [3] |
Leukemia | CCRF-CEM cells | p53 status (wild-type/mutant) | Cytotoxicity (IC₅₀: 2.9 nM) | [6] |
Mesothelioma | In vitro 3D cultures | RFC expression | Growth inhibition >90% | [1] |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: